N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the morpholinone moiety. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The acetamide group is particularly reactive, allowing for modifications that can lead to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide involves its interaction with various molecular targets. It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Shares the benzodioxole and benzyl groups but differs in the amine moiety.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar benzodioxole structure but with different heteroaryl groups.
Uniqueness
N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is unique due to its combination of a benzodioxole ring, a benzyl group, and a morpholinone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide |
InChI |
InChI=1S/C20H20N2O5/c23-19(21-15-6-7-17-18(10-15)27-13-26-17)11-16-20(24)25-9-8-22(16)12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,21,23) |
InChI Key |
HUQKXDBLMQXDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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